BenchChemオンラインストアへようこそ!

1,2,5-Oxathiazolidine-4-carboxylic acid

Acute Respiratory Distress Syndrome Glutathione Repletion Antioxidant Therapy

This compound is the core scaffold of the clinically-validated cysteine prodrug Procysteine. It is the superior choice for in vivo GSH repletion models where free cysteine is unstable/cytotoxic. Unlike NAC, this compound's active form uniquely replenishes mitochondrial GSH. Source the parent acid for novel cysteine prodrug design, metabolism studies, or as a benchmark for antioxidant mechanism assays. Ideal for ischemia-reperfusion injury and sepsis models requiring stable, non-toxic cysteine delivery. Not for human use.

Molecular Formula C3H5NO3S
Molecular Weight 135.14 g/mol
CAS No. 111990-24-0
Cat. No. B14301877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,5-Oxathiazolidine-4-carboxylic acid
CAS111990-24-0
Molecular FormulaC3H5NO3S
Molecular Weight135.14 g/mol
Structural Identifiers
SMILESC1C(NOS1)C(=O)O
InChIInChI=1S/C3H5NO3S/c5-3(6)2-1-8-7-4-2/h2,4H,1H2,(H,5,6)
InChIKeyXCDAGHNWUCCFKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 0 parent / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,5-Oxathiazolidine-4-carboxylic Acid (Procysteine) – A Quantitatively Differentiated Cysteine Prodrug for GSH Repletion


1,2,5-Oxathiazolidine-4-carboxylic acid (CAS 111990-24-0; synonym: Procysteine, OTC) is a five-membered heterocyclic compound containing oxygen, sulfur, and nitrogen . It is a prodrug of cysteine that is inert until metabolized intracellularly by 5-oxoprolinase, thereby stimulating glutathione (GSH) synthesis [1]. Unlike free cysteine, OTC is stable in aqueous solution and avoids the toxicity and instability associated with direct cysteine supplementation [2]. The compound has been evaluated in multiple Phase II clinical trials for HIV infection and primary hyperoxaluria, with extensive human pharmacokinetic data available [3].

Why N-Acetylcysteine (NAC) and Other Glutathione Precursors Cannot Substitute for 1,2,5-Oxathiazolidine-4-carboxylic Acid


N-Acetylcysteine (NAC) is often considered an interchangeable GSH precursor, but direct comparative studies reveal critical differences that preclude simple substitution. OTC demonstrates superior mitochondrial targeting and protection compared to NAC, which does not replenish mitochondrial GSH [1]. In clinical trials, OTC and NAC produced quantitatively different outcomes in organ protection endpoints [2]. Furthermore, OTC's unique metabolic activation pathway via 5-oxoprolinase distinguishes it from NAC, which relies on deacetylation [3]. These distinctions translate into measurable differences in efficacy, safety, and therapeutic index that are essential for scientific selection.

Head-to-Head Quantitative Evidence: 1,2,5-Oxathiazolidine-4-carboxylic Acid vs. N-Acetylcysteine and Other Comparators


Equivalent RBC Glutathione Repletion with Lower Molar Dose vs. NAC in ARDS Patients

In a randomized, double-blind, placebo-controlled trial in ARDS patients, intravenous OTC (63 mg/kg every 8h) increased RBC glutathione by 49% from baseline over 10 days, compared to a 47% increase with NAC (70 mg/kg every 8h) [1]. Despite a 10% lower molar dose, OTC achieved statistically equivalent GSH repletion. The mortality rate in the OTC group was 35%, compared to 36% for NAC and 40% for placebo [1].

Acute Respiratory Distress Syndrome Glutathione Repletion Antioxidant Therapy

Mitochondrial Thioredoxin-2 Oxidation Reduced and Lung Edema Prevented vs. NAC in Swine Endotoxemia Model

In a perfused swine liver-lung preparation subjected to endotoxemia, equimolar amounts of OTC and NAC were compared. OTC significantly reduced oxidation of the mitochondria-specific protein thioredoxin-2, attenuated hemodynamic and cytokine responses, and completely prevented lung edema [1]. In contrast, NAC had only modest effects and failed to prevent lung edema [1]. This differential outcome is attributed to OTC's ability to replenish mitochondrial glutathione, whereas NAC does not [1].

Mitochondrial Oxidative Stress Acute Lung Injury Sepsis

Human Pharmacokinetics: Rapid Oral Absorption and Predictable Exposure (Cmax and AUC)

In healthy volunteers, oral administration of OTC (0.15 and 0.45 mmol/kg) resulted in peak plasma concentrations between 45-60 minutes, with dose-proportional increases in Cmax and AUC [REFS-1, REFS-2]. At doses of 500 mg, 1500 mg, and 4500 mg, Cmax values were 105 nmol/mL, 242 nmol/mL, and 734 nmol/mL, respectively, with corresponding AUC values of 88, 428, and 4063 nmol·h/mL [2]. OTC is metabolized intracellularly to cysteine, increasing plasma cysteine by 18-75 μM over a basal concentration of 17 μM [1]. In lymphocytes, intracellular cysteine increased from 0.37 to 0.99 nmol/mg protein, and GSH increased from 8.7 to 15.6 nmol/mg protein [1].

Pharmacokinetics Prodrug Metabolism Cysteine Delivery

In Vitro HIV Antiviral Activity: NAC is More Potent than OTC in PBMC Models

In a direct comparative study of NAC and OTC in various in vitro HIV infection models, NAC was far more effective than OTC in blocking cytokine-induced HIV expression, even at suboptimal doses [1]. In GSH-depleted peripheral blood mononuclear cells (PBMCs), NAC fully replenished intracellular GSH, whereas OTC only minimally replenished GSH [1]. This difference is attributed to NAC's direct free radical scavenging ability in addition to its GSH precursor function [1].

HIV Antiviral Glutathione Precursors

Neonatal Safety: OTC is Non-Toxic vs. L-Cysteine in Intravenous Administration

A single intravenous dose of Procysteine (OTC) at 1.38 mmol/kg in neonatal rats resulted in no mortality, whereas an equimolar dose of L-cysteine (1.38 mmol/kg) caused 100% mortality [1]. This stark difference is due to OTC's inert prodrug design, which prevents the toxic extracellular accumulation of cysteine [1].

Neonatal Toxicology Prodrug Safety Cysteine Supplementation

Clinical Pharmacodynamics: Shortened Acute Lung Injury Duration vs. Placebo in ARDS

In the same ARDS trial, the number of days of acute lung injury was decreased in both treatment groups compared to placebo. Cardiac index increased by 14% in both NAC and OTC groups, while it decreased by 6% in the placebo group [1]. Although mortality differences were not statistically significant (35% OTC, 36% NAC, 40% placebo), the reduction in lung injury duration and improvement in cardiac index demonstrate clinically meaningful pharmacodynamic effects [1].

ARDS Clinical Outcome Organ Protection

Recommended Scientific and Industrial Applications for 1,2,5-Oxathiazolidine-4-carboxylic Acid Based on Comparative Evidence


Mitochondrial Oxidative Stress and Organ Protection Studies

Use OTC in models of sepsis, ischemia-reperfusion injury, or acute lung injury where mitochondrial GSH depletion is a key pathogenic mechanism. OTC is the only commercially available GSH precursor with demonstrated ability to replenish mitochondrial GSH and protect against lung edema, a capability not shared by NAC [1].

Neonatal and Pediatric Cysteine Supplementation Research

OTC is the preferred cysteine prodrug for neonatal and developmental studies due to its established safety profile. Unlike free cysteine, which is toxic at equivalent doses, OTC provides stable, non-toxic cysteine delivery [2].

In Vivo Glutathione Repletion Studies Requiring Oral Bioavailability

OTC's well-characterized human pharmacokinetics (Tmax 45-60 min, dose-proportional Cmax/AUC) make it suitable for oral GSH repletion studies where predictable systemic exposure is required. It increases intracellular lymphocyte GSH by 79% after a single oral dose [REFS-3, REFS-4].

Comparative Pharmacology of Antioxidant Prodrugs

OTC serves as a critical comparator in studies evaluating NAC or other GSH precursors. Its distinct metabolic pathway (5-oxoprolinase-dependent) and mitochondrial targeting provide a mechanistic benchmark for differentiating antioxidant mechanisms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2,5-Oxathiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.